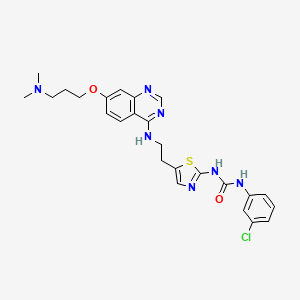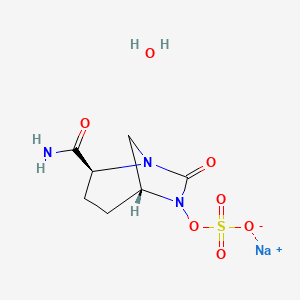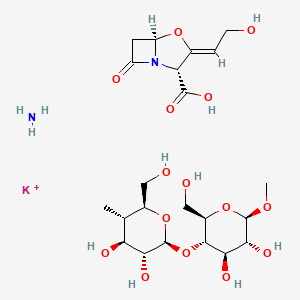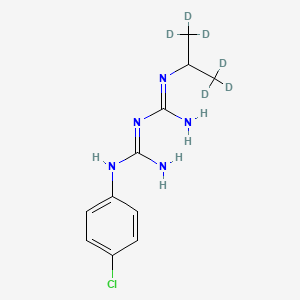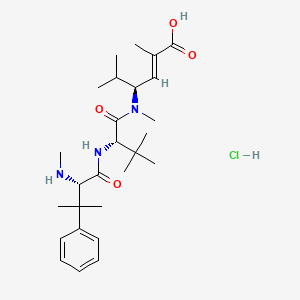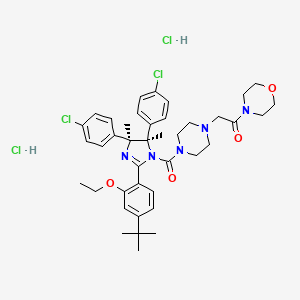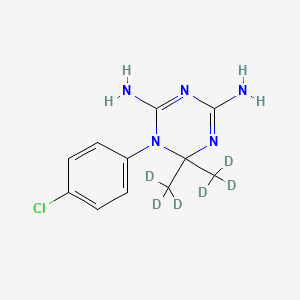
AZD-9291 dimesylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AZD-9291 dimesylate is a potent and selective mutated forms EGFR inhibitor(Exon 19 deletion EGFR IC50=12.92 nM, L858R/T790M EGFR IC50= 11.44 nM, wild type EGFR IC50= 493.8 nM). Exon 19 deletion EGFR AZD-9291 is a third-generation EGFR inhibitor, showed promise in preclinical studies and provides hope for patients with advanced lung cancers that have become resistant to existing EGFR inhibitors. AZD9291 is highly active in preclinical models and is well tolerated in animal models. It inhibits both activating and resistant EGFR mutations while sparing the normal form of EGFR that is present in normal skin and gut cells, thereby reducing the side effects encountered with currently available medicines.
Wissenschaftliche Forschungsanwendungen
Development and Optimization in Synthesis
- AZD-9291, as an irreversible epidermal growth factor receptor kinase inhibitor, has seen significant development in its synthesis. A study by Holmes et al. (2016) detailed the application of self-optimising flow reactors for its synthesis, indicating a significant advancement in the efficient production of this compound Holmes et al., 2016.
Application in Treatment Strategies
- AZD-9291's role in treatment strategies, particularly for non-small cell lung cancer (NSCLC), is noteworthy. Wang et al. (2020) discussed its use in enhancing anti-brain metastasis from NSCLC, showcasing its potential in addressing complex cancer treatment challenges Wang et al., 2020.
Molecular and Biochemical Studies
- In the realm of molecular and biochemical research, the drug's interaction with other biological elements has been a subject of study. For instance, Albeck et al. (2008) examined antizyme inhibitor (AzI) and its structural basis, which is relevant for understanding the broader biochemical implications of compounds like AZD-9291 Albeck et al., 2008.
Role in Gene Expression and Molecular Pathways
- AZD-9291's influence on gene expression and molecular pathways has also been a key area of research. Tsai et al. (2014) described the use of dimeric CRISPR RNA-guided FokI nucleases for genome editing, where the specificity and efficiency of such processes can be significantly impacted by compounds like AZD-9291 Tsai et al., 2014.
Applications in Targeted Therapy
- AZD-9291's application in targeted therapy, especially in the context of cancer treatment, represents a significant area of ongoing research. Hong et al. (2015) demonstrated the efficacy of antisense oligonucleotide AZD9150 in inhibiting STAT3, indicating a new direction in cancer treatment where AZD-9291 may play a role Hong et al., 2015.
Influence on Cellular Processes and Enzymatic Activity
- The impact of AZD-9291 on various cellular processes and enzymatic activities has been a focus in scientific studies. Chen et al. (2005) explored the characterization of an azoreductase from Staphylococcus aureus, a process potentially influenced by the presence of drugs like AZD-9291 Chen et al., 2005.
Eigenschaften
Molekularformel |
C30H41N7O8S2 |
|---|---|
Molekulargewicht |
691.82 |
Synonyme |
(Z)-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylimidic acid compound with methanesulfonic acid (1:2) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(difluoromethoxy)-4-(1,3-oxazol-5-yl)phenyl]-D-leucinamide](/img/structure/B1149921.png)
